molecular formula C28H23ClF2N4O4 B611661 VER-246608

VER-246608

Cat. No.: B611661
M. Wt: 553.0 g/mol
InChI Key: LCGNLQSOSJFLKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VER-246608 is a novel and selective ATP competitive pan-isoform inhibitor of pyruvate dehydrogenase kinase. This compound has shown potential in disrupting Warburg metabolism and inducing context-dependent cytostasis in cancer cells .

Scientific Research Applications

Key Findings:

  • Increased PDC Activity : Treatment with VER-246608 significantly increases PDC activity, which correlates with enhanced oxygen consumption rates in cancer cells.
  • Reduced Glycolysis : The compound attenuates glycolytic activity, as evidenced by decreased lactate production and glucose consumption under glucose-depleted conditions.
  • Condition-Selective Cytotoxicity : this compound demonstrates enhanced potency in nutrient-limited environments, suggesting its potential utility in targeting tumor microenvironments that are often hypoxic and nutrient-deprived .

Cancer Cell Metabolism

This compound has been shown to reverse the Warburg effect by promoting oxidative metabolism over glycolysis. This metabolic shift can lead to reduced tumor growth and increased sensitivity to chemotherapeutic agents like doxorubicin .

Combination Therapies

The compound's ability to potentiate the effects of other treatments makes it a candidate for combination therapies. For example, when used alongside doxorubicin, this compound enhances the cytotoxic effects on cancer cells, particularly under conditions of serum or glucose depletion .

Targeting Specific Cancer Types

Research indicates that this compound may be particularly effective against cancers with high levels of PDK expression. Cell lines such as PC-3 (prostate cancer) and SW-1088 (glioblastoma) show increased sensitivity to this inhibitor under nutrient-depleted conditions .

Data Table: Summary of Experimental Findings

Study/SourceCell Lines TestedKey ObservationsEffect on Doxorubicin
PC-3, K562Increased PDC activity; reduced lactate productionPotentiation observed
JurkatDecreased glucose consumption; enhanced oxygen consumptionNot specified
SW-1088Weakly cytotoxic; enhanced efficacy under nutrient limitationEnhanced efficacy

Case Study 1: Prostate Cancer (PC-3 Cells)

In experiments with PC-3 cells, treatment with 20 μM this compound resulted in a 66% increase in oxygen consumption and significant reductions in lactate production. These findings highlight the compound's potential to alter metabolic pathways in cancer cells effectively .

Case Study 2: Glioblastoma (SW-1088 Cells)

SW-1088 cells demonstrated increased sensitivity to this compound when cultured in serum-depleted media. The results indicated a substantial reduction in cell growth, suggesting that this compound could be explored further as a therapeutic option for glioblastoma patients .

Biological Activity

VER-246608 is a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase (PDK), a crucial enzyme involved in cellular energy metabolism. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment, by disrupting the Warburg effect—a phenomenon where cancer cells preferentially utilize glycolysis for energy production even in the presence of oxygen.

Inhibition of PDK

This compound functions by inhibiting all isoforms of PDK, which leads to the activation of the pyruvate dehydrogenase complex (PDC). This activation results in increased oxidative phosphorylation and reduced glycolytic activity, particularly under nutrient-depleted conditions such as low glucose or serum levels. The compound has been shown to significantly increase PDC activity and oxygen consumption while attenuating lactate production in various cancer cell lines.

Condition-Selective Cytotoxicity

The biological effects of this compound are notably context-dependent. In standard culture conditions, it exhibits weak anti-proliferative effects; however, under conditions of serum or glucose depletion, its potency increases significantly. Studies indicate that the cytostatic effect correlates with reduced intracellular pyruvate levels and altered metabolic responses, including decreased deamination of L-alanine .

Key Studies and Results

  • Increased PDC Activity : Treatment with this compound resulted in a significant increase in PDC activity in prostate cancer (PC-3) and leukemia (K562) cell lines. For instance, a 20 µM concentration led to a 66% increase in oxygen consumption rates in PC-3 cells .
  • Glycolytic Suppression : In experiments with PC-3 cells, this compound reduced media L-lactate levels by 21% and 42% at concentrations of 9 µM and 27 µM respectively after one hour of treatment. This reduction was accompanied by decreased D-glucose consumption .
  • Potentiation of Chemotherapeutics : The compound was found to enhance the efficacy of doxorubicin, a common chemotherapeutic agent, suggesting potential for combination therapies that exploit metabolic vulnerabilities in cancer cells .

Table: Summary of Biological Activity Data

Parameter Control This compound (20 µM) Effect
Oxygen Consumption RateBaselineIncreased by 66%Enhanced mitochondrial respiration
L-Lactate ProductionBaselineDecreased by 42%Reduced glycolytic activity
D-Glucose ConsumptionBaselineDecreasedImpaired glucose utilization
Cell Growth under Serum DepletionBaseline70% reductionSignificant cytostatic effect

Cancer Cell Lines

Multiple studies have evaluated the effects of this compound across different cancer cell lines:

  • Prostate Cancer (PC-3) : Demonstrated significant increases in PDC activity and reductions in lactate production under glucose-depleted conditions.
  • Leukemia (Jurkat Cells) : Similar metabolic shifts were observed, indicating broad applicability across various malignancies.

Combination Therapies

Research indicates that combining this compound with other agents targeting mitochondrial metabolism can yield synergistic effects. For instance, when combined with doxorubicin or other chemotherapeutics, enhanced cytotoxicity was observed under nutrient-depleted environments typical of tumor microenvironments .

Q & A

Basic Research Questions

Q. What experimental conditions are critical for assessing VER-246608's PDK inhibitory activity in cancer cell models?

  • Methodological Answer : this compound's efficacy is context-dependent, requiring D-glucose-depleted conditions to observe significant increases in pyruvate dehydrogenase complex (PDC) activity and oxygen consumption. Standard cell culture media with high glucose may mask its effects, as glycolysis remains dominant. Researchers should pre-incubate cells in low-glucose media (e.g., 1 mM glucose) for 24–48 hours before treatment to unmask PDK inhibition . Dose-response curves (0.001–10 μM) and time-course assays (up to 24 hours) are recommended to capture dynamic changes in p(Ser²⁹³)E1α phosphorylation and downstream metabolic shifts .

Q. How does this compound's selectivity for PDK isoforms influence experimental design?

  • Methodological Answer : this compound exhibits pan-isoform inhibition with IC50 values of 35 nM (PDK1), 40 nM (PDK3), 84 nM (PDK2), and 91 nM (PDK4). Researchers should profile isoform expression in their model systems (e.g., via Western blot or RNA sequencing) to interpret results. For example, PDK1/3-dominant cancers (e.g., glioblastoma) may show stronger responses. Co-treatment with isoform-specific siRNA or CRISPR knockout controls can isolate isoform-specific contributions .

Q. What assays are most reliable for quantifying this compound's metabolic effects?

  • Methodological Answer : Key assays include:

  • ELISA for p(Ser²⁹³)E1α : To directly measure PDK inhibition .
  • Oxygen consumption rate (OCR) : Using Seahorse analyzers to confirm PDC activation .
  • Lactate production : Assess glycolytic attenuation via colorimetric assays (e.g., Lactate-Glo™) .
  • Cell viability assays : Use resazurin or ATP-based kits under low-glucose conditions to avoid confounding effects of media glucose on cytotoxicity .

Advanced Research Questions

Q. Under hypoxic versus normoxic conditions, how does this compound's efficacy vary, and what methodological adjustments are needed?

  • Methodological Answer : Hypoxia (1% O₂) enhances this compound's cytostatic effects, as evidenced by lower EC50 values (e.g., 0.8 μM in hypoxia vs. 2.5 μM in normoxia in lung cancer models). Researchers should:

  • Use hypoxia chambers or chemical mimetics (e.g., CoCl₂) to stabilize HIF-1α.
  • Monitor HIF-1α levels via Western blot to confirm hypoxic induction.
  • Pair with metabolic profiling (e.g., ¹³C-glucose tracing) to quantify shifts in glucose oxidation .

Q. How can researchers resolve contradictions in this compound's cytostatic effects across cancer cell lines?

  • Methodological Answer : Discrepancies often arise from differences in:

  • Basal PDK isoform expression : Prioritize cell lines with high PDK1/3 expression (e.g., HCT116, MDA-MB-231).
  • Nutrient availability : Standardize media glucose levels and serum content (e.g., 10% FBS vs. serum-free).
  • Genetic background : Use isogenic cell lines (e.g., KRAS-mutant vs. wild-type) to isolate oncogene-driven metabolic dependencies. Cross-validate findings with in vivo models (e.g., xenografts) to confirm context-dependent efficacy .

Q. What strategies mitigate ATP competition in assays evaluating this compound's PDK inhibition?

  • Methodological Answer : As an ATP-competitive inhibitor, this compound's activity is reduced at high intracellular ATP levels. To minimize interference:

  • Use ATP-depleting agents (e.g., 2-deoxyglucose) in short-term assays.
  • Conduct kinase assays with low ATP concentrations (≤1 μM) and include non-ATP-competitive controls (e.g., compound 9 or Pfz3) to distinguish mechanism-specific effects .

Q. How does this compound synergize with conventional chemotherapeutics, and what dosing regimens optimize combinatorial effects?

  • Methodological Answer : this compound potentiates doxorubicin by reducing glycolytic ATP production, forcing reliance on oxidative phosphorylation. For synergy studies:

  • Use fixed-ratio designs (e.g., Chou-Talalay method) to calculate combination indices.
  • Stagger treatments (e.g., pre-treatment with this compound for 24 hours before adding doxorubicin) to maximize metabolic priming .

Q. Data Analysis & Interpretation

Q. How should researchers analyze time-dependent changes in PDK activity post-VER-246608 treatment?

  • Methodological Answer : Time-course data (e.g., p(Ser²⁹³)E1α suppression over 0–120 minutes) should be modeled using nonlinear regression (e.g., one-phase decay in GraphPad Prism). Calculate the half-maximal inhibitory time (IT50) and compare across isoforms or cell lines. Pair with live-cell imaging (e.g., pH-sensitive probes) to correlate PDK inhibition with real-time metabolic flux .

Q. What statistical approaches address variability in metabolic profiling datasets?

  • Methodological Answer : Use multivariate analysis (e.g., PCA or PLS-DA) to identify clusters of metabolites altered by this compound. Normalize data to cell number or protein content, and apply false discovery rate (FDR) correction for high-throughput datasets (e.g., metabolomics or RNA-seq) .

Q. Experimental Validation

Q. What in vivo models are most appropriate for validating this compound's anti-tumor effects?

  • Methodological Answer : Orthotopic or patient-derived xenograft (PDX) models with PDK-overexpressing tumors are preferred. Administer this compound intraperitoneally (10–25 mg/kg daily) and monitor tumor growth via caliper measurements or bioluminescence. Include ¹⁸F-FDG PET imaging to quantify in vivo glycolytic inhibition .

Properties

IUPAC Name

N-[4-(2-chloro-5-methylpyrimidin-4-yl)phenyl]-N-[[4-[[(2,2-difluoroacetyl)amino]methyl]phenyl]methyl]-2,4-dihydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23ClF2N4O4/c1-16-13-33-28(29)34-24(16)19-6-8-20(9-7-19)35(27(39)22-11-10-21(36)12-23(22)37)15-18-4-2-17(3-5-18)14-32-26(38)25(30)31/h2-13,25,36-37H,14-15H2,1H3,(H,32,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCGNLQSOSJFLKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1C2=CC=C(C=C2)N(CC3=CC=C(C=C3)CNC(=O)C(F)F)C(=O)C4=C(C=C(C=C4)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23ClF2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.